2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
Overview
Description
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a useful research compound. Its molecular formula is C8H7BrOS and its molecular weight is 231.11. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity : A study by Tehranchian et al. (2005) synthesized derivatives of 6,7-dihydrobenzo[c]thiophen-4(5H)ones and demonstrated their in vitro antimicrobial activity. Some compounds showed good activity against bacteria like Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005).
Crystal Structure Analysis : Du and Wu (2020) prepared 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, confirming its structure through X-ray crystal analysis. This study indicates the use of these compounds in structural chemistry (Du & Wu, 2020).
Antioxidant Properties : Queiroz et al. (2007) synthesized new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and evaluated their antioxidant properties. They established structure-activity relationships based on the presence and position of different substituents (Queiroz et al., 2007).
Palladium-Catalyzed Coupling Reaction : Kirsch and Deprets (2006) explored the use of these compounds in palladium-catalyzed aryl-aryl coupling reactions to yield polycyclic aromatic derivatives (Kirsch & Deprets, 2006).
Bromination Reaction Selectivity : Wu et al. (2013) studied the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, revealing insights into its electron structure and reaction active energy (Wu et al., 2013).
Antimicrobial Activity of Benzo[b][1,4]thiazepines : Kumar et al. (2013) synthesized a series of benzo[b][1,4]thiazepines, a related compound, and evaluated them for their antimicrobial activity against various bacterial and fungal strains (Kumar et al., 2013).
Multicomponent Synthesis Method : Yerande et al. (2014) developed a one-pot multicomponent method for preparing 3-amino-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivatives, indicating its potential in efficient and diverse chemical synthesis (Yerande et al., 2014).
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYSMHCYWWVFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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